

An In-depth Technical Guide to 2,3-Bis(trifluoromethyl)pyridine

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Compound of Interest

Compound Name: 2,3-Bis(trifluoromethyl)pyridine

Cat. No.: B161401

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **2,3-bis(trifluoromethyl)pyridine**, a fluorinated heterocyclic compound of significant interest in the chemical, pharmaceutical, and agrochemical industries. This document details its chemical and physical properties, synthesis methodologies, reactivity, and applications, with a focus on its role as a key building block in the development of novel bioactive molecules. The inclusion of trifluoromethyl groups on the pyridine scaffold imparts unique electronic properties, enhances metabolic stability, and increases lipophilicity, making it a valuable pharmacophore in modern drug discovery.

Chemical and Physical Properties

2,3-Bis(trifluoromethyl)pyridine is a pyridine ring substituted with two trifluoromethyl groups at the 2 and 3 positions. The strong electron-withdrawing nature of the trifluoromethyl groups significantly influences the chemical and physical properties of the molecule.

Table 1: Physicochemical Properties of **2,3-Bis(trifluoromethyl)pyridine**

Property	Value	Reference(s)
CAS Number	1644-68-4	[1]
Molecular Formula	C ₇ H ₃ F ₆ N	[1]
Molecular Weight	215.10 g/mol	[1] [2]
Appearance	Liquid at room temperature	Inferred from melting point
Melting Point	-2°C	[1]
Boiling Point	85°C at 18 mmHg	[1]
Density	1.498 g/mL at 25°C	[1]
Flash Point	159°F (~70.5°C)	[1]
Refractive Index	n _{20/D} 1.393	[1]
Solubility	Soluble in common organic solvents.	[3]*
XLogP3	2.7 - 3.1	[1]
IUPAC Name	2,3-bis(trifluoromethyl)pyridine	
SMILES	C1=CC(=C(N=C1)C(F)(F)C(F)(F)F	[2]
InChI Key	RRNXYHYDSDAOFW-UHFFFAOYSA-N	

*Note on Solubility: Specific solubility data for **2,3-bis(trifluoromethyl)pyridine** is not readily available. The stated solubility is based on the properties of a related compound, 2,3-dichloro-5-(trifluoromethyl)pyridine, which is soluble in organic solvents like methanol, acetone, and methylene chloride.[\[3\]](#)

Synthesis and Experimental Protocols

The synthesis of trifluoromethylpyridines, including bis(trifluoromethyl)pyridines, is a critical area of research due to their utility as intermediates. General methods often involve the halogen exchange of polychlorinated picolines or lutidines.

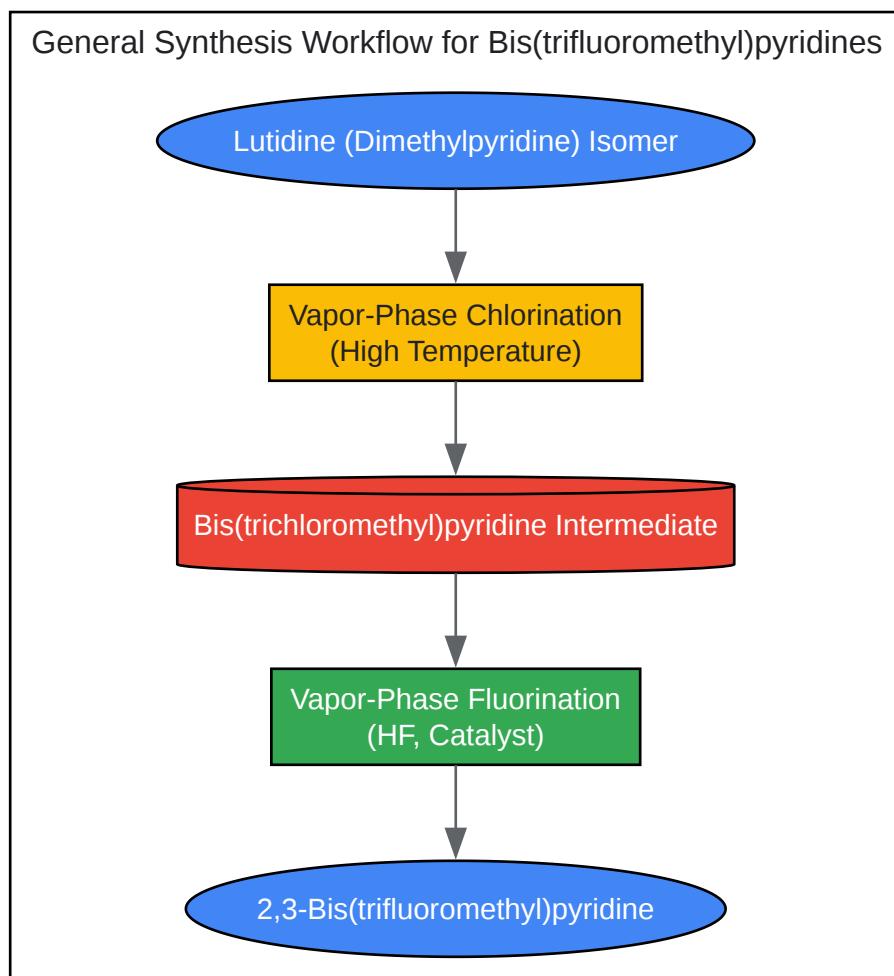
General Synthesis Methodology: Vapor-Phase Chlorination and Fluorination

One of the primary industrial methods for producing trifluoromethylpyridines is through the high-temperature, vapor-phase reaction of picoline or lutidine precursors.^{[4][5]} For the synthesis of bis(trifluoromethyl)pyridines, a lutidine (dimethylpyridine) isomer would serve as the starting material.

Experimental Protocol Outline:

- Chlorination: The lutidine starting material is subjected to vapor-phase chlorination at high temperatures. This step converts the methyl groups into trichloromethyl (-CCl₃) groups.
- Fluorination: The resulting bis(trichloromethyl)pyridine is then fluorinated, typically using anhydrous hydrogen fluoride (HF) in the vapor phase, often in the presence of a transition metal-based catalyst like iron fluoride.^{[4][5]} This step exchanges the chlorine atoms for fluorine atoms, yielding the desired bis(trifluoromethyl)pyridine.

This simultaneous or stepwise process can be tailored to produce various isomers. For instance, reacting different lutidines under these conditions can yield novel compounds with two trifluoromethyl groups, with reported yields in the range of 60-80%.^[4]



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Caption: General synthesis workflow for bis(trifluoromethyl)pyridines.

Reactivity and Chemical Transformations

The two electron-withdrawing trifluoromethyl groups significantly decrease the electron density of the pyridine ring, making it more susceptible to nucleophilic attack and less reactive towards electrophilic substitution compared to pyridine itself.

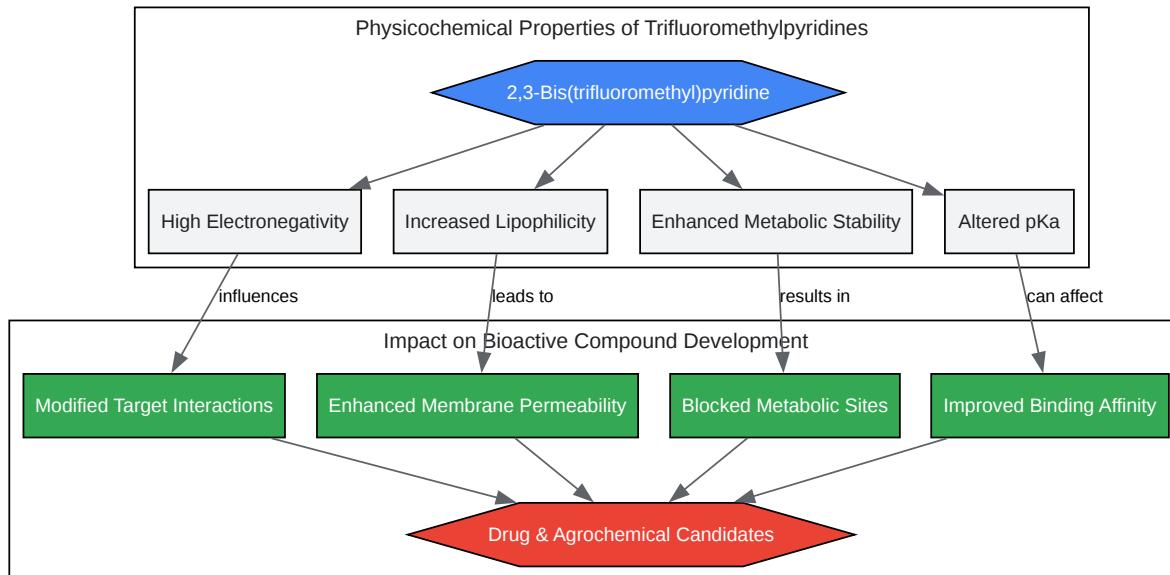
- Nucleophilic Aromatic Substitution: The pyridine ring of **2,3-bis(trifluoromethyl)pyridine** is activated towards nucleophilic aromatic substitution. Halogenated derivatives of this compound would be expected to undergo substitution reactions readily.

- C-H Functionalization: Recent advances in organic synthesis have enabled the direct C-H trifluoromethylation of pyridine rings.[6][7] While these methods are often used to introduce the CF₃ group, the principles also inform the potential for further functionalization of the remaining C-H bonds on the **2,3-bis(trifluoromethyl)pyridine** ring.

Applications in Drug Development and Agrochemicals

The incorporation of trifluoromethyl groups is a well-established strategy in medicinal and agricultural chemistry to enhance the efficacy and pharmacokinetic properties of molecules. While specific applications of **2,3-bis(trifluoromethyl)pyridine** are not extensively documented, its structural motifs are found in a variety of bioactive compounds.

- Pharmaceutical Intermediates: Trifluoromethylpyridines are key intermediates in the synthesis of numerous pharmaceuticals.[4][5] The CF₃ group can improve metabolic stability by blocking sites of enzymatic oxidation, and its lipophilicity can enhance membrane permeability and bioavailability.
- Agrochemicals: Many modern pesticides, including fungicides and insecticides, contain the trifluoromethylpyridine core.[8] For example, 2,3-dichloro-5-(trifluoromethyl)pyridine is a crucial building block for several crop-protection products.[8] The unique properties imparted by the trifluoromethyl groups contribute to the high biological activity of these agrochemicals.

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Caption: Relationship between properties and applications.

Spectroscopic Data

Detailed experimental spectroscopic data for **2,3-bis(trifluoromethyl)pyridine** is not widely available in the cited literature. However, the expected spectral characteristics can be inferred from its structure and data for related compounds.

Table 2: Expected Spectroscopic Characteristics

Technique	Expected Features
¹ H NMR	The spectrum would show signals corresponding to the three protons on the pyridine ring. The chemical shifts would be downfield due to the strong electron-withdrawing effect of the two CF ₃ groups. The coupling patterns would reveal the connectivity of the protons.
¹³ C NMR	The spectrum would exhibit signals for the carbon atoms of the pyridine ring and the trifluoromethyl groups. The carbons attached to the CF ₃ groups and the CF ₃ carbons themselves would show characteristic quartets due to C-F coupling.
¹⁹ F NMR	The spectrum would show two singlets (or closely coupled signals) for the two trifluoromethyl groups, assuming no significant through-space coupling. The chemical shifts would be in the typical range for trifluoromethyl groups attached to an aromatic ring.
IR Spectroscopy	The IR spectrum would display characteristic bands for C-F stretching vibrations, typically in the region of 1100-1350 cm ⁻¹ . Aromatic C-H and C=C/C=N stretching vibrations would also be present.
Mass Spectrometry	The mass spectrum would show a molecular ion peak (M ⁺) at m/z = 215. Fragmentation would likely involve the loss of fluorine atoms or a CF ₃ group.

Safety and Handling

2,3-Bis(trifluoromethyl)pyridine is classified as acutely toxic if swallowed.^[1] Standard laboratory safety precautions, including the use of personal protective equipment such as

gloves, safety glasses, and a lab coat, should be employed when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

2,3-Bis(trifluoromethyl)pyridine is a valuable fluorinated building block with significant potential in the synthesis of advanced materials, pharmaceuticals, and agrochemicals. Its unique physicochemical properties, conferred by the two trifluoromethyl substituents, make it an attractive scaffold for the design of novel bioactive compounds with improved performance characteristics. Further research into the specific applications and reactivity of this particular isomer is warranted to fully exploit its synthetic utility.

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